(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide” is a derivative of hydrazides . Hydrazides are a class of organic compounds with the formula R−NR1−NR2R3 where R is acyl . They possess a wide spectrum of bioactivity, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties .

Synthesis Analysis

Hydrazones, which include “®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide”, are typically synthesized by combining suitable aldehydes with hydrazides . The synthesis can be achieved through various approaches such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Molecular Structure Analysis

The molecular structure of hydrazides like “®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide” is determined by spectroscopic and X-ray diffraction methods . They usually exist in keto form in the solid state while in equilibrium between keto and enol forms in solution state .

Chemical Reactions Analysis

Hydrazide-based compounds, including “®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide”, are prepared by the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .

Physical And Chemical Properties Analysis

Hydrazide–hydrazones, including “®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide”, have been utilized in molecular switches, sensing, metallo assemblies, drugs, and other applications due to their physical, chemical, and biochemical properties .

Scientific Research Applications

Antibacterial Activity

Hydrazide–hydrazones, including our compound of interest, have demonstrated significant antibacterial properties. These derivatives inhibit bacterial growth and are particularly relevant due to the rise of antibiotic-resistant strains. Researchers have identified potent hydrazide–hydrazone derivatives with antibacterial activity, which could serve as a basis for designing new antimicrobial agents . Further studies may focus on optimizing their efficacy and safety.

Antimycobacterial Activity

Mycobacterial infections, such as tuberculosis, pose a global health challenge. Hydrazide–hydrazones have shown promise as antimycobacterial agents. Investigating their effectiveness against mycobacterial strains, including drug-resistant ones, is crucial for developing novel therapies .

Antifungal Activity

Fungal infections can be challenging to treat, especially when resistance emerges. Hydrazide–hydrazones exhibit antifungal properties, making them potential candidates for combating fungal pathogens. Researchers have identified active derivatives with hydrazide–hydrazone moieties, paving the way for further exploration .

Heterocyclic Synthesis

Beyond their biological activities, hydrazide–hydrazones serve as versatile building blocks for synthesizing heterocyclic compounds. Researchers have utilized them to create diverse chemical structures, contributing to the development of new drugs and materials .

Coordination Chemistry

Hydrazide–hydrazones find applications as ligands in coordination chemistry. Their ability to form complexes with metal ions makes them valuable tools for designing catalysts, sensors, and other functional materials .

Crop Stress Tolerance

Interestingly, hydrazide–hydrazones have been tested exogenously in wheat cultivars to enhance crop tolerance to short-term drought and freezing stress. This application highlights their potential in agricultural contexts .

Safety and Hazards

Future Directions

Hydrazide–hydrazones, including “®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide”, have wide applications in various fields such as medicinal chemistry, synthesis, pharmacology, and organic chemistry . They are found to be useful synthons for various heterocyclic rings that exhibit great biological, pharmacological, and industrial applications . This suggests a promising future for the development and application of these compounds.

properties

IUPAC Name |

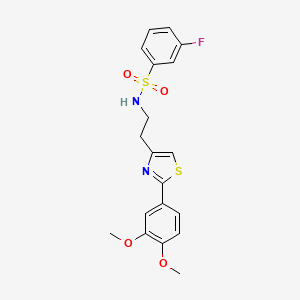

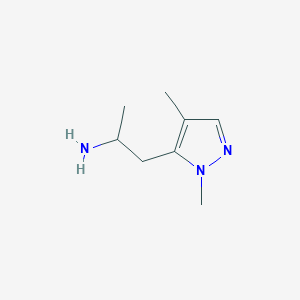

tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMHEXPZANOFSL-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586985.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)

![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)

![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide](/img/structure/B2586993.png)

amine](/img/structure/B2586997.png)

![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)